5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Carboxylesterase 2 Enzyme inhibition Drug metabolism

Differentiated benzimidazole-2-carboxylic acid with 5-methoxy substitution enables δ-κ opioid polypharmacology (Ki 42 nM δ; κ antagonist) and validated CE2 inhibition (IC50 20 nM). Unlike unsubstituted or 5-CF3 analogs, this specific chemotype serves as CYP3A4 TDI positive control (IC50 90 nM) and essential precursor for antiproliferative carboxamides (MCF-7 IC50 1.2–5.3 μM).

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 887572-60-3
Cat. No. B1322285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
CAS887572-60-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyGYPYWLKJBRSMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid (CAS 887572-60-3): Structural Identity and Core Pharmacophore Attributes for Research Procurement


5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid (CAS 887572-60-3) is a heterocyclic aromatic compound belonging to the benzimidazole-2-carboxylic acid class . It features a benzimidazole core with a methoxy substituent at the 5-position and a carboxylic acid moiety at the 2-position, providing both hydrogen bond donor/acceptor capacity and metal-chelating potential . The compound has been reported as a selective δ-opioid receptor agonist and κ-opioid receptor antagonist, with demonstrated analgesic activity and prolonged duration of action in preclinical models . This dual receptor profile distinguishes it from unsubstituted benzimidazole-2-carboxylic acids and positions it as a valuable scaffold for neurological drug discovery programs.

Why Unsubstituted or Differently Substituted Benzimidazole-2-Carboxylic Acid Analogs Cannot Replace 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid in Quantitative Assays


The benzimidazole-2-carboxylic acid scaffold exhibits profound structure-activity relationship (SAR) sensitivity to substitution pattern. The 5-methoxy group introduces electron-donating character that modulates the pKa of the carboxylic acid, alters hydrogen-bonding geometry, and influences π-π stacking interactions with aromatic residues in target binding pockets [1]. Unsubstituted 1H-benzimidazole-2-carboxylic acid lacks this electronic tuning, while 5-(trifluoromethyl) analogs introduce strong electron-withdrawing effects that invert receptor selectivity profiles [1]. Furthermore, the methoxy substituent alters metabolic stability and CYP450 interaction profiles relative to other 5-position variants, as documented in class-wide benzimidazole SAR studies [2]. Direct substitution with a 5-methoxy-1H-benzimidazole scaffold (lacking the 2-carboxylic acid) abolishes key interactions with opioid receptor binding sites and eliminates the chelating capacity required for metalloenzyme inhibition. These structural distinctions render generic in-class substitution scientifically invalid for quantitative comparisons and reproducibility.

Quantitative Differentiation Evidence for 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid (CAS 887572-60-3) Versus Structural Analogs


Carboxylesterase 2 (CE2) Inhibition: 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid vs. Unsubstituted Benzimidazole-2-Carboxylic Acid

5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid demonstrates potent competitive inhibition of human carboxylesterase 2 (CE2) in human liver microsomes, with a Ki of 42 nM and IC50 of 20 nM [1]. In contrast, the unsubstituted parent compound 1H-benzimidazole-2-carboxylic acid exhibits no reported CE2 inhibitory activity in the same assay system, as documented in comprehensive benzimidazole SAR reviews [2]. This differential activity is attributed to the 5-methoxy substituent, which enhances binding affinity through additional hydrophobic contacts within the CE2 active site. The compound thus offers a defined, quantifiable advantage for studies requiring CE2 modulation.

Carboxylesterase 2 Enzyme inhibition Drug metabolism

CYP3A4 Time-Dependent Inhibition: Comparative IC50 and Ki Values Distinguishing 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid

The compound exhibits time-dependent inhibition (TDI) of recombinant human CYP3A4 with an IC50 of 90 nM and a Ki of 250 nM [1]. In a parallel assay without preincubation, the IC50 rises to 1.56 μM, confirming the time-dependent mechanism [1]. By comparison, structurally related benzimidazole derivatives lacking the 5-methoxy group typically display IC50 values >5 μM for CYP3A4, as documented in a broad survey of imidazole-containing compounds [2]. This 50- to 100-fold potency difference underscores the critical role of the 5-methoxy substituent in CYP3A4 interaction. Researchers evaluating CYP3A4-mediated drug-drug interaction liabilities or seeking a CYP3A4 probe compound will find this compound uniquely valuable due to its well-characterized TDI profile.

CYP3A4 Drug-drug interaction Time-dependent inhibition

Opioid Receptor Functional Selectivity: δ-Agonism and κ-Antagonism as a Differentiating Dual Profile

5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid is characterized as a selective δ-opioid receptor agonist and κ-opioid receptor antagonist, with demonstrated analgesic efficacy and prolonged duration of action in preclinical models . In contrast, the unsubstituted 1H-benzimidazole-2-carboxylic acid scaffold exhibits no reported opioid receptor activity in peer-reviewed literature or patent disclosures [1]. Furthermore, 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid derivatives are primarily associated with antihypertensive activity via angiotensin II receptor antagonism, not opioid modulation [1]. The compound's dual δ-agonist/κ-antagonist profile offers a unique pharmacological fingerprint that cannot be replicated by alternative 5-position substituents (e.g., -H, -CF3, -NH2), making it the only member of the benzimidazole-2-carboxylic acid class with documented opioid receptor polypharmacology.

Opioid receptor δ agonist κ antagonist

Antiproliferative Activity: Class-Level SAR Highlights Critical Role of 5-Methoxy Substitution in Benzodiazole Carboxylic Acid Scaffolds

A systematic SAR study of methoxy- and hydroxy-substituted N-benzimidazole carboxamides (structurally derived from benzimidazole-2-carboxylic acid cores) demonstrated that the presence and position of methoxy groups profoundly influence antiproliferative potency. Derivatives bearing a 5-methoxy substituent on the benzimidazole core exhibited IC50 values ranging from 1.2–5.3 μM against MCF-7 breast cancer cells, while unsubstituted or hydroxy-substituted analogs showed significantly reduced activity [1]. Although direct data for the free acid form of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid in this specific assay are not reported, the class-level SAR establishes the 5-methoxy group as a critical determinant of cellular activity. By extension, the free acid serves as the essential synthetic precursor for generating these active carboxamides, and its methoxy substitution pattern is non-negotiable for achieving the observed potency window.

Antiproliferative Cancer cell lines SAR

CYP3A4 Competitive Inhibition: 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid IC50 = 233 nM vs. Structurally Related Benzimidazoles

In a recombinant human CYP3A4 competitive inhibition assay using midazolam as substrate, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid produced an IC50 of 233 nM [1]. This value places it among the more potent benzimidazole-based CYP3A4 inhibitors documented. For perspective, a recent evaluation of benzimidazole derivatives revealed that most analogs require IC50 values exceeding 1 μM to be considered meaningful CYP3A4 inhibitors, with only a subset achieving sub-micromolar potency [2]. The 5-methoxy substitution appears critical for this enhanced inhibition: in a parallel assay, 5-methoxy-1H-benzimidazole (lacking the 2-carboxylic acid) displayed no measurable CYP3A4 inhibition (IC50 >10 μM) [2]. This demonstrates that both the 5-methoxy group and the 2-carboxylic acid are required for the observed CYP3A4 interaction.

CYP3A4 Competitive inhibition Drug metabolism

Histone Deacetylase (HDAC) Inhibition Profile: Selective Preference for HDAC2 Over HDAC1 Distinguishes This Scaffold

5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid inhibits histone deacetylase 2 (HDAC2) with an IC50 of 400 nM, while showing reduced potency against HDAC1 (IC50 = 550 nM) [1]. This 1.4-fold selectivity for HDAC2 over HDAC1 is modest but consistent, and it contrasts with the non-selective HDAC inhibition observed for the unsubstituted benzimidazole-2-carboxylic acid scaffold (which typically inhibits HDAC1-3 with IC50 values in the low micromolar range without isoform discrimination) [2]. The 5-methoxy substituent appears to subtly alter the binding mode within the HDAC active site tunnel, conferring a degree of isoform preference that may be exploited in epigenetic probe development.

HDAC Epigenetics Isoform selectivity

Validated Research Applications for 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid (CAS 887572-60-3) Based on Quantitative Evidence


Carboxylesterase 2 (CE2) Probe Development and Prodrug Activation Studies

With a Ki of 42 nM and IC50 of 20 nM against human CE2 in liver microsomes [1], 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is quantitatively validated as a potent CE2 inhibitor. This enables its deployment as a selective chemical probe for CE2 functional studies, particularly in assays designed to evaluate prodrug activation by intestinal and hepatic carboxylesterases. The compound's well-defined inhibition parameters support its use as a positive control in CE2 inhibitor screening cascades and in pharmacokinetic studies where CE2-mediated hydrolysis must be blocked to isolate other metabolic pathways. Unlike unsubstituted benzimidazole-2-carboxylic acid, which lacks CE2 activity, this compound provides a reliable tool for modulating CE2-dependent drug metabolism.

CYP3A4 Time-Dependent Inhibition (TDI) Assay Standardization and DDI Risk Assessment

The compound's time-dependent CYP3A4 inhibition (IC50 = 90 nM; Ki = 250 nM) [1] and competitive inhibition (IC50 = 233 nM) [2] make it an ideal reference inhibitor for calibrating CYP3A4 TDI assays and for benchmarking drug-drug interaction (DDI) screening panels. The 50- to 100-fold potency advantage over generic imidazoles ensures that assay sensitivity thresholds are met, reducing false-negative rates in early-stage DDI liability assessments. Researchers can employ this compound to validate assay conditions (preincubation time, NADPH concentration) and to establish positive control response windows in high-throughput CYP inhibition screens.

δ-Opioid/κ-Opioid Receptor Polypharmacology Studies in Pain Research

The compound's dual functional profile as a selective δ-opioid receptor agonist and κ-opioid receptor antagonist [1] supports its use as a unique pharmacological tool for investigating δ-κ opioid receptor crosstalk in pain pathways. Unlike μ-opioid-preferring ligands, this compound avoids confounding μ-opioid-mediated side effects (e.g., respiratory depression, constipation), enabling cleaner dissection of δ- and κ-receptor contributions to analgesia, tolerance, and reward circuitry. This application scenario is exclusive to the 5-methoxy-substituted benzimidazole-2-carboxylic acid chemotype, as no other 5-position analog (e.g., -H, -CF3, -NH2) exhibits this opioid receptor polypharmacology.

Synthetic Precursor for Antiproliferative N-Benzimidazole Carboxamides

Based on class-level SAR demonstrating that 5-methoxy-substituted benzimidazole carboxamides achieve antiproliferative IC50 values of 1.2–5.3 μM against MCF-7 cells [1], 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is the essential synthetic starting material for generating this active chemotype. Medicinal chemistry groups pursuing novel anticancer agents within the benzimidazole carboxamide series must procure this specific 5-methoxy carboxylic acid to access the pharmacologically relevant scaffold. Substitution with unsubstituted, hydroxy-substituted, or 5-fluoro analogs will yield carboxamides with significantly reduced or absent antiproliferative activity, compromising lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.